
PFI-1
Overview
Description
Preparation Methods
The synthesis of PFI-1 typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cancer Research
PFI-1 has been extensively studied for its potential therapeutic effects in various cancer types due to its ability to inhibit BET proteins, particularly BRD2 and BRD4.
Case Studies
- Acute Leukemia : In studies involving acute leukemia cell lines (e.g., MV4;11), this compound demonstrated significant antiproliferative effects, inducing G1 cell cycle arrest and promoting differentiation of leukemic cells .
- Breast Cancer : A combination therapy involving this compound and chidamide showed enhanced inhibitory effects on triple-negative breast cancer cell lines (e.g., MDA-MB-231), indicating potential for synergistic treatment strategies .
Cancer Type | Cell Lines Studied | Effects Observed |
---|---|---|
Acute Leukemia | MV4;11 | Induction of apoptosis, G1 arrest |
Triple-Negative Breast | MDA-MB-231 | Reduced viability with combination therapy |
Neurodegenerative Diseases
Recent research has highlighted the potential of this compound in treating neurodegenerative diseases, particularly those associated with C9ORF72 mutations linked to frontotemporal dementia (FTD) and amyotrophic lateral sclerosis (ALS).
Case Studies
- C9ALS/FTD Models : In vitro studies showed that treatment with this compound increased levels of C9ORF72 mRNA variants while reducing toxic DPR inclusions. In vivo studies indicated improvements in cognitive function in mouse models expressing C9ORF72 mutations .
Disease Type | Model Used | Effects Observed |
---|---|---|
C9ALS/FTD | C9BAC Mouse Model | Improved cognitive function, reduced DPRs |
Pharmacological Properties
This compound is characterized by its high selectivity and potency as a BET bromodomain inhibitor. Its pharmacological profile includes:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the reaction of TGFB1 protein, resulting in increased expression of COL1A2 mRNA . This suggests that the compound may modulate gene expression and protein activity, which could be beneficial in therapeutic applications.
Comparison with Similar Compounds
Similar compounds to PFI-1 include other quinazolinone derivatives, such as 4-hydroxy-2-quinolones and indole derivatives . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
PFI-1, a selective inhibitor of bromodomain and extraterminal (BET) proteins, has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure :
this compound is chemically identified as 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide. It exhibits high purity (≥98%) and acts primarily as a BET bromodomain inhibitor.
Mechanism :
this compound selectively binds to the bromodomains of BRD2 and BRD4 with IC50 values of 98 nM and 220 nM, respectively . This binding disrupts the interaction between these proteins and acetylated lysines on histones, leading to altered gene expression profiles associated with oncogenesis. Notably, this compound induces G1 cell cycle arrest and promotes apoptosis in sensitive leukemia cell lines such as MV4;11 .
Antiproliferative Effects
This compound has demonstrated significant antiproliferative effects on various leukemia cell lines:
- MV4;11 : Strong inhibition of clonogenic growth and induction of apoptosis.
- THP-1 : Similar effects as MV4;11.
- K562 : While clonogenic growth remained unaffected, this compound reduced overall cell numbers, indicating compromised growth .
Induction of Apoptosis
The compound triggers caspase-dependent apoptosis pathways. In sensitive cells, this compound treatment results in the downregulation of MYC expression and Aurora B kinase, which are critical for cell proliferation and survival .
Summary of Key Findings
Cell Line | IC50 (nM) | Effects Observed |
---|---|---|
MV4;11 | 98 | G1 arrest, apoptosis, downregulation of MYC |
THP-1 | 98 | G1 arrest, apoptosis |
K562 | 220 | Reduced cell numbers but no effect on clonogenic growth |
Case Study: Leukemia Treatment
In a study involving leukemia cell lines, this compound was shown to effectively inhibit the growth of MV4;11 and THP-1 cells while having minimal impact on K562 cells. The study highlighted that sensitivity to this compound was independent of BRD4 mRNA expression levels. This finding suggests that other factors may influence the response to BET inhibition .
Clinical Relevance
Research indicates that this compound may enhance gene expression related to neurodegenerative diseases such as ALS by targeting epigenetic mechanisms. In particular, it has been shown to ameliorate C9ORF72 gene expression in affected models . This expands the potential therapeutic applications of this compound beyond oncology.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of PFI-1 as a BET inhibitor, and how does it selectively target BRD4?
this compound binds to the bromodomains of BET proteins, particularly BRD4, by forming hydrogen bonds with key residues (e.g., Asn140 and Tyr97 via water-mediated interactions) . Its quinazolinone structure allows competitive inhibition of acetyl-lysine binding, disrupting transcriptional regulation of oncogenes like MYC. Standard assays include fluorescence polarization or AlphaScreen to measure BRD4 binding (IC50 = 0.22 µM) . For validation, co-crystallography (e.g., PDB structures) and Western blotting for MYC downregulation are recommended .
Q. What in vitro assays are used to evaluate this compound’s efficacy in cancer models?
Key assays include:
- Proliferation assays : Dose-response curves (e.g., 0.1–10 µM) in NET cell lines (Bon-1, H727, H720) with EC50 values ≤1.89 µM .
- Apoptosis and cell cycle analysis : Flow cytometry for Annexin V/PI staining and DNA content quantification. Note: this compound induces G1 arrest in leukemia cells but lacks S/G2 phase effects in NETs, unlike JQ1 .
- Cytokine inhibition : LPS-stimulated IL-6 suppression in monocytes (EC50 = 1.89 µM) .
Q. How should this compound be formulated for in vitro studies, considering solubility and stability?
this compound is soluble in DMSO (69 mg/mL at 10 mM) but has limited aqueous solubility (<1 mg/mL). Prepare stock solutions in DMSO, aliquot, and store at -80°C for long-term stability. For working concentrations, dilute in culture media to avoid exceeding 0.1% DMSO. Validate stability via HPLC or LC-MS if stored >6 months .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s synergy with epigenetic modifiers like chidamide?
Use combination index (CI) analysis via the Chou-Talalay method:
- Treat cells (e.g., triple-negative breast cancer) with this compound (0.1–5 µM) and chidamide (0.5–10 µM) for 48–72 hours.
- Measure synergy via Western blot for p-STAT3 suppression and apoptosis markers (e.g., cleaved PARP).
- Include isobolograms to quantify additive/synergistic effects .
Q. How to reconcile contradictory data on this compound’s cell cycle effects compared to JQ1?
this compound induces G1 arrest in leukemia cells but shows no significant phase shift in NETs, unlike JQ1, which increases senescence . To resolve this:
- Compare cell-type-specific BET protein expression (e.g., BRD2/3/4 ratios via qPCR).
- Analyze downstream targets (e.g., Aurora B kinase for this compound; HEXIM1 for JQ1) .
- Use siRNA knockdown to isolate BRD4-specific effects.
Q. What strategies improve this compound’s in vivo bioavailability given its pharmacokinetic limitations?
this compound has low oral bioavailability (32% in rats) due to rapid clearance (18 mL/min/kg) and short half-life (1–2 hours). Strategies include:
- Prodrug modification : Enhance lipophilicity for passive diffusion.
- Nanoparticle encapsulation : Use PEG-PLGA carriers to prolong plasma exposure.
- Alternative routes : Subcutaneous administration achieves higher Cmax (58 ng/mL in mice) .
Q. How to validate off-target effects of this compound in transcriptional regulation studies?
- Perform RNA-seq or ChIP-seq to compare this compound-treated vs. BRD4-knockdown models.
- Use kinase profiling panels (e.g., Eurofins DiscoverX) to rule out non-BET targets.
- Cross-reference with CRISPR-Cas9 screens for synthetic lethality .
Q. Methodological Frameworks
- PICO Framework : Apply to therapeutic studies (e.g., Population: NET cells; Intervention: this compound + chidamide; Comparison: Monotherapy; Outcome: Apoptosis rate) .
- Data Contradiction Analysis : Use Bradford-Hill criteria to assess causality in conflicting results (e.g., dose-dependent vs. cell-type-specific effects) .
Properties
IUPAC Name |
2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZPMHLMPKIUGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744264 | |
Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403764-72-6 | |
Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403764-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.